

(S)-4-Methyloxazolidine-2,5-dione chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyloxazolidine-2,5-dione

Cat. No.: B3021558

[Get Quote](#)

An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)

Abstract

(S)-4-Methyloxazolidine-2,5-dione, more commonly known in the field as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a pivotal heterocyclic organic compound derived from the amino acid L-alanine. As a member of the Leuchs' anhydrides family, this chiral molecule serves as a highly valuable monomer for the synthesis of polypeptides and other enantiomerically pure substances.^{[1][2]} Its high reactivity, driven by the strained anhydride ring, allows for controlled ring-opening polymerization (ROP) to produce poly(L-alanine) and complex block copolymers with tailored properties.^{[1][3]} This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis methodologies, key reactions, and safety protocols associated with L-Ala-NCA, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

(S)-4-Methyloxazolidine-2,5-dione is characterized by a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5.^[4] The chirality of the molecule is derived from its parent amino acid, L-alanine, conferring the (S)-configuration at the 4-position, which is crucial for the synthesis of stereoregular polypeptides.^[4]

Caption: 2D representation of (S)-4-Methyloxazolidine-2,5-dione.

The inherent ring strain of the N-carboxyanhydride (NCA) moiety makes it susceptible to nucleophilic attack, which is the foundational principle of its polymerization. The molecule is a white to off-white crystalline solid that is highly sensitive to moisture, readily hydrolyzing back to L-alanine with the release of carbon dioxide.[\[1\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of (S)-4-Methyloxazolidine-2,5-dione

Property	Value	Source(s)
IUPAC Name	(4S)-4-methyl-1,3-oxazolidine-2,5-dione	[5]
Synonyms	L-Alanine N-Carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione	[2] [6]
CAS Number	2224-52-4	[4] [5]
Molecular Formula	C ₄ H ₅ NO ₃	[2] [5]
Molecular Weight	115.09 g/mol	[2] [5]
Appearance	White to off-white solid/powder	[2] [4]
Melting Point	~92 °C	[2] [4]
Density	~1.296 g/cm ³	[4] [7]
Solubility	DMSO (Slightly, Heated)	[2]
Storage	Inert atmosphere, Store in freezer, under -20°C	[2] [8]

Synthesis of L-Alanine N-Carboxyanhydride

The synthesis of high-purity NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[\[3\]](#) Contaminants, particularly electrophilic species or residual acid, can act as unwanted initiators or cause premature chain

termination.[3] The most established and direct method involves the phosgenation of the parent amino acid.

Causality Behind Experimental Choices

- **Phosgenating Agent:** Gaseous phosgene is highly effective but extremely toxic.[9] A significantly safer and more common laboratory-scale alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[9] This approach avoids the handling of large quantities of toxic gas while achieving the same chemical transformation.
- **Solvent:** Anhydrous tetrahydrofuran (THF) is a common solvent choice. Its ability to dissolve the reactants while remaining inert to the phosgenating agent is critical. The "anhydrous" specification is non-negotiable; NCAs are highly moisture-sensitive, and any water present will lead to immediate hydrolysis of the product.[1]
- **Temperature:** The reaction is typically heated (e.g., to 60 °C) to ensure the complete conversion of the amino acid and to facilitate the cyclization step.[2]
- **Purification:** Purification is as critical as the synthesis itself. The protocol involves precipitating the crude product in a non-polar solvent like n-hexane to remove soluble impurities. Subsequent washes with ice-cold water and a dilute bicarbonate solution are designed to remove any unreacted starting materials and, most importantly, residual HCl, which can problematically initiate polymerization.[2][3]

Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven research into safer synthetic routes. A notable alternative involves the use of propane phosphonic acid anhydride (T3P) with Boc-protected amino acids, which generates non-toxic, easily removable byproducts and proceeds without epimerization.[10][11] Another innovative approach is the photo-on-demand synthesis using chloroform (CHCl_3) as a phosgene precursor under photo-irradiation, offering a light-controlled, convenient method.[9]

Experimental Protocol: Synthesis via Triphosgene

The following protocol is a self-validating system adapted from established methods for producing high-purity L-Ala-NCA.[2]

Step 1: Reaction Setup

- Flame-dry a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
- Allow the flask to cool to room temperature under a steady stream of dry nitrogen.
- Suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (53.4 g, 0.180 mol) in 400 mL of anhydrous THF.

Step 2: Reaction

- Stir the suspension and heat the mixture to 60 °C.
- Maintain the temperature and continue stirring for approximately 2 hours. The suspension should gradually become a clear solution as the reaction progresses.
- After 2 hours, stop heating and bubble dry nitrogen through the solution for 30 minutes to remove any excess phosgene and HCl gas.

Step 3: Product Isolation and Purification

- Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil.
- Precipitate the product by adding the concentrated solution to 1000 mL of cold n-hexane and store at -20 °C to maximize precipitation.
- Decant the supernatant and collect the solid residue.
- Dissolve the residue in 200 mL of ethyl acetate.
- Wash the organic phase twice with 100 mL of ice-cold water and once with 100 mL of an ice-cold 0.5% NaHCO₃ aqueous solution. This step is critical for removing acidic impurities.

- Dry the organic phase over anhydrous $MgSO_4$, filter, and evaporate the solvent under reduced pressure to yield the final product, L-Ala-NCA.

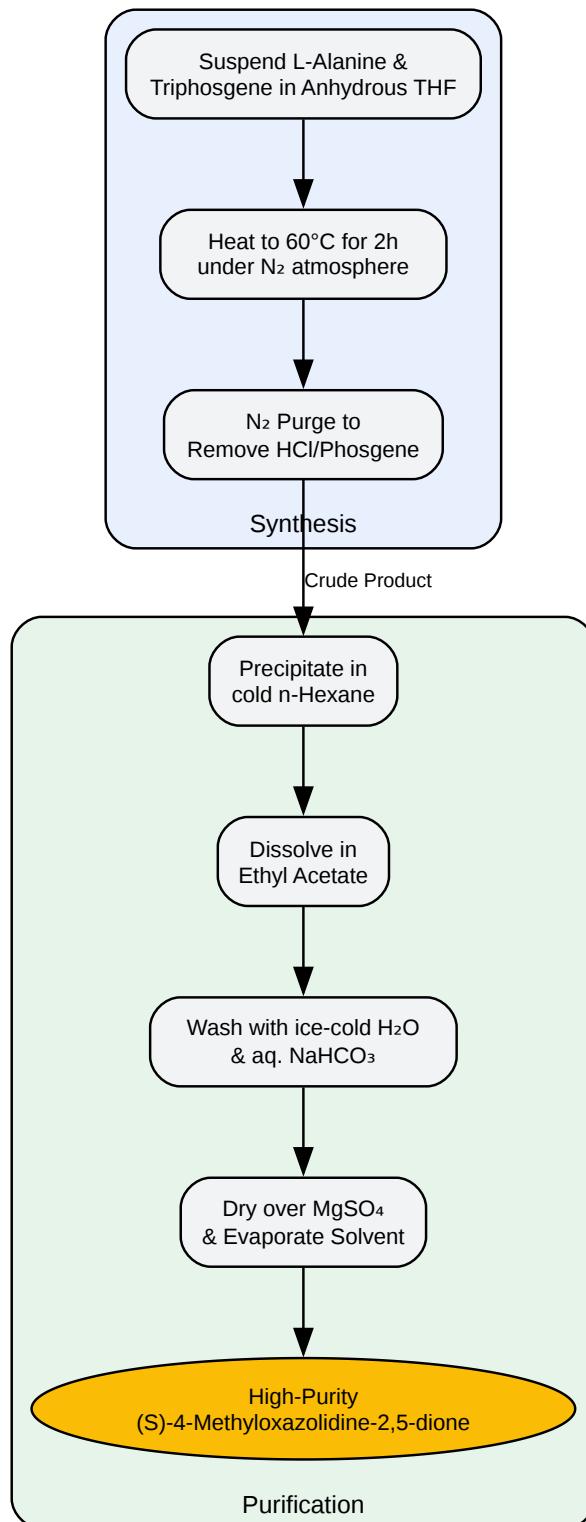


Figure 2. Synthesis and Purification Workflow for L-Ala-NCA

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of L-Ala-NCA.

Core Reactivity and Applications

The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12] This reaction is a cornerstone of synthetic polymer chemistry for creating advanced biomaterials.

Ring-Opening Polymerization (ROP)

ROP of NCAs is a living polymerization technique, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. The polymerization can be initiated by various nucleophiles, most commonly primary amines.[2]

Mechanism:

- Initiation: A nucleophile (e.g., a primary amine, R-NH₂) attacks the C5 carbonyl carbon of the NCA ring.
- Ring-Opening: The ring opens to form a carbamate intermediate.
- Decarboxylation: The unstable carbamate rapidly loses a molecule of CO₂, generating a new terminal amine group.
- Propagation: This new amine group then acts as a nucleophile, attacking another NCA monomer and propagating the polymer chain.

This process repeats, adding one amino acid residue per cycle and releasing one molecule of CO₂. The result is a synthetic polypeptide with a protein-like backbone.[12]

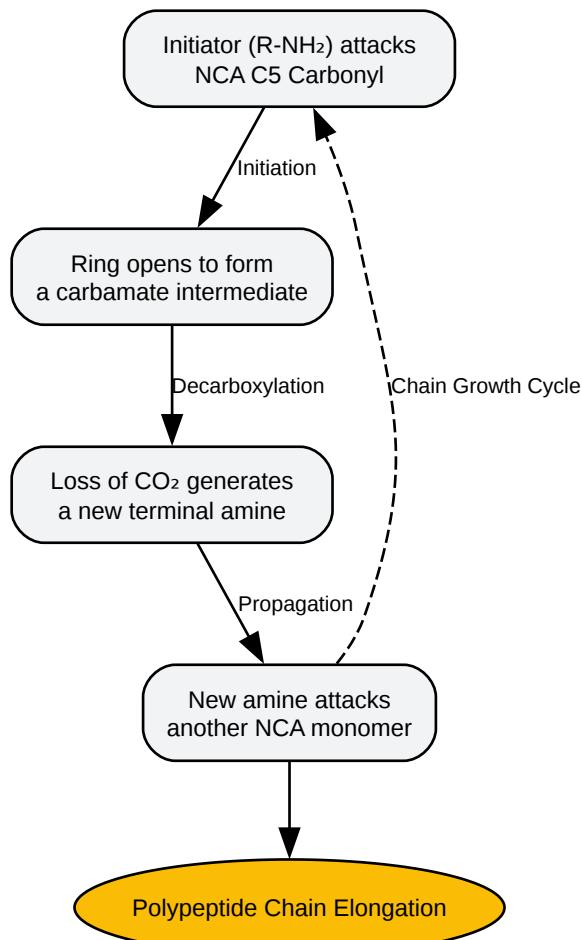


Figure 3. Mechanism of Amine-Initiated ROP of NCAs

[Click to download full resolution via product page](#)

Caption: Simplified schematic of the NCA ring-opening polymerization mechanism.

Applications in Drug Development and Materials Science

The polypeptides synthesized from L-Ala-NCA and other NCAs have a wide array of applications:

- **Drug Delivery:** As building blocks for creating amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents.^[9]
- **Tissue Engineering:** Forming biocompatible and biodegradable scaffolds that can support cell growth.^[9]

- Pharmaceuticals: L-Ala-NCA is a key intermediate in the synthesis of peptide-based drugs like Glatiramer Acetate (Copaxone®), a random co-polypeptide used to treat multiple sclerosis.[6][13]
- Chiral Synthesis: It serves as a chiral building block for the synthesis of other complex, enantiomerically pure organic molecules.[2]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of (S)-4-Methyloxazolidine-2,5-dione is essential for both experimental success and personal safety.

- Hazards: The compound is classified as a skin, eye, and respiratory irritant. It can be harmful if swallowed or inhaled.[5] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
- Handling: All manipulations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[14] Avoid creating dust and ensure all equipment is dry to prevent hydrolysis.[15]
- Storage: Due to its moisture and thermal sensitivity, L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, it should be kept in a freezer at or below -20°C.[2][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.[14]

Conclusion

(S)-4-Methyloxazolidine-2,5-dione is more than a simple derivative of L-alanine; it is a powerful and versatile monomer that bridges the gap between fundamental organic chemistry and advanced materials science. Its ability to undergo controlled ring-opening polymerization provides a direct and efficient route to synthetic polypeptides, enabling researchers to design and create novel biomaterials for a host of applications, from targeted drug delivery to regenerative medicine. A thorough understanding of its synthesis, purification, and handling is the critical foundation for harnessing its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. (S)-4-Methyl-2,5-oxazolidinedione | 2224-52-4 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. innospk.com [innospk.com]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ala-NCA | PMC Isochem [pmcisochem.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2224-52-4|(S)-4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 9. Photo-On-Demand Synthesis of α -Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α -Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biosynth.com [biosynth.com]
- 15. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [(S)-4-Methyloxazolidine-2,5-dione chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021558#s-4-methyloxazolidine-2-5-dione-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com